![molecular formula C49H65N11O10S2 B10849180 H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

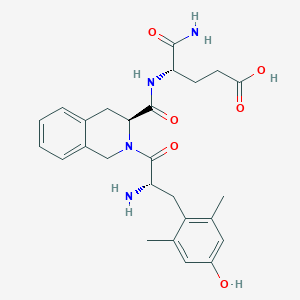

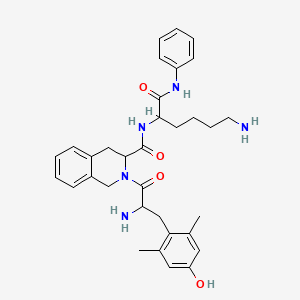

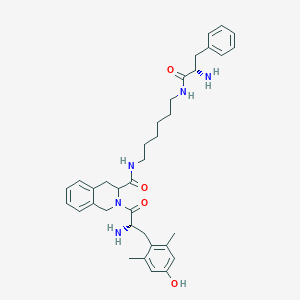

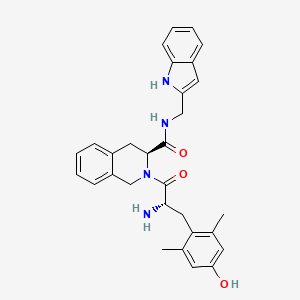

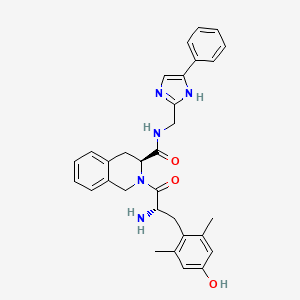

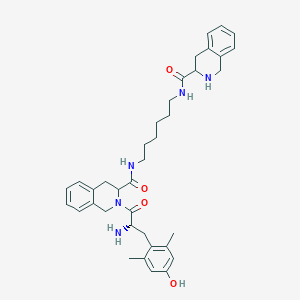

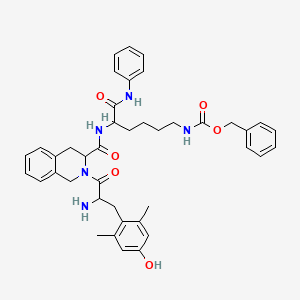

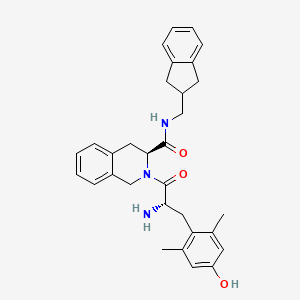

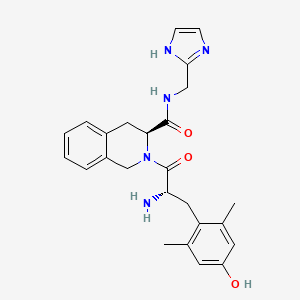

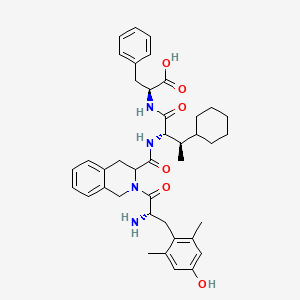

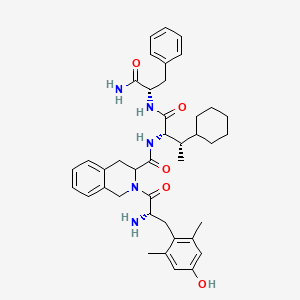

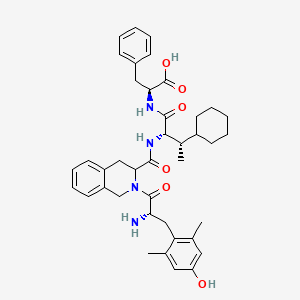

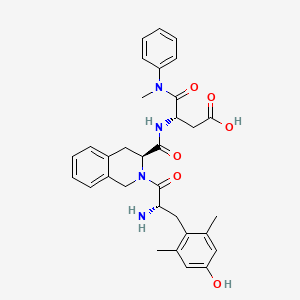

H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2, également connu sous le nom d'Octreotide, est un analogue synthétique de la somatostatine. La somatostatine est une hormone peptidique qui régule le système endocrinien et affecte la neurotransmission et la prolifération cellulaire en interagissant avec les récepteurs de la somatostatine. L'octreotide est un octapeptide cyclique qui comprend deux D-aminoacides et est connu pour sa forte affinité de liaison aux récepteurs de la somatostatine, en particulier les récepteurs 2 et 5 de la somatostatine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2 implique une synthèse peptidique en phase solide (SPPS) utilisant la chimie Fmoc (9-fluorenylméthyloxycarbonyl). Le processus comprend l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. Le pont disulfure entre les résidus cystéine est formé par oxydation, généralement en utilisant des méthodes d'oxydation à l'iode ou à l'air .

Méthodes de production industrielle : La production industrielle de l'octreotide implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le produit final est lyophilisé pour obtenir une forme de poudre stable. Le processus de production garantit une pureté et une cohérence élevées, ce qui est crucial pour ses applications thérapeutiques .

Types de réactions :

Oxydation : Formation du pont disulfure entre les résidus cystéine.

Réduction : Clivage du pont disulfure dans des conditions réductrices.

Substitution : Modifications possibles à des résidus d'acides aminés spécifiques pour créer des analogues avec des propriétés variables.

Réactifs et conditions courants :

Oxydation : Iode, oxydation à l'air.

Réduction : Dithiothréitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Utilisation de différents acides aminés protégés pendant la SPPS.

Produits principaux :

Oxydation : Formation de la structure cyclique avec un pont disulfure.

Réduction : Peptide linéaire avec des groupes thiol libres.

Substitution : Peptides analogues avec des séquences d'acides aminés modifiées.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les modifications des peptides.

Biologie : Enquête sur son rôle dans la régulation de la sécrétion hormonale et de la prolifération cellulaire.

Médecine : Utilisé dans le traitement de l'acromégalie, des tumeurs neuroendocrines et d'autres affections liées à une sécrétion excessive d'hormones.

Industrie : Employé dans le développement d'agents d'imagerie diagnostique et de radiopharmaceutiques

5. Mécanisme d'action

L'octreotide exerce ses effets en se liant aux récepteurs de la somatostatine, en particulier les récepteurs 2 et 5 de la somatostatine. Cette liaison inhibe la libération de diverses hormones, notamment l'hormone de croissance, l'insuline et le glucagon. L'inhibition se produit par l'activation des voies des récepteurs couplés aux protéines G, conduisant à une diminution des niveaux d'adénosine monophosphate cyclique (AMPc) et à une diminution de la sécrétion hormonale .

Composés similaires :

Lanréotide : Un autre analogue de la somatostatine avec des applications thérapeutiques similaires.

Pasiréotide : Un profil d'affinité plus large des récepteurs de la somatostatine, utilisé pour traiter la maladie de Cushing.

Vapréotide : Utilisé pour traiter les hémorragies de varices œsophagiennes.

Unicité : L'octreotide est unique en raison de sa forte affinité de liaison aux récepteurs 2 et 5 de la somatostatine, ce qui le rend très efficace pour inhiber la sécrétion hormonale. Sa demi-vie plus longue par rapport à la somatostatine naturelle permet des doses moins fréquentes dans les applications thérapeutiques .

Applications De Recherche Scientifique

H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modifications.

Biology: Investigated for its role in regulating hormone secretion and cell proliferation.

Medicine: Used in the treatment of acromegaly, neuroendocrine tumors, and other conditions related to excessive hormone secretion.

Industry: Employed in the development of diagnostic imaging agents and radiopharmaceuticals

Mécanisme D'action

Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2 and 5. This binding inhibits the release of various hormones, including growth hormone, insulin, and glucagon. The inhibition occurs through the activation of G-protein-coupled receptor pathways, leading to reduced cyclic adenosine monophosphate (cAMP) levels and decreased hormone secretion .

Comparaison Avec Des Composés Similaires

Lanreotide: Another somatostatin analog with similar therapeutic applications.

Pasireotide: A broader somatostatin receptor affinity profile, used for treating Cushing’s disease.

Vapreotide: Used for treating esophageal variceal bleeding.

Uniqueness: Octreotide is unique due to its high binding affinity to somatostatin receptor 2 and 5, making it highly effective in inhibiting hormone secretion. Its longer half-life compared to natural somatostatin allows for less frequent dosing in therapeutic applications .

Propriétés

Formule moléculaire |

C49H65N11O10S2 |

|---|---|

Poids moléculaire |

1032.2 g/mol |

Nom IUPAC |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C49H65N11O10S2/c1-27(61)40(42(52)63)59-48(69)39-26-72-71-25-38(57-43(64)33(51)21-29-13-5-3-6-14-29)47(68)55-36(22-30-15-7-4-8-16-30)45(66)56-37(23-31-24-53-34-18-10-9-17-32(31)34)46(67)54-35(19-11-12-20-50)44(65)60-41(28(2)62)49(70)58-39/h3-10,13-18,24,27-28,33,35-41,53,61-62H,11-12,19-23,25-26,50-51H2,1-2H3,(H2,52,63)(H,54,67)(H,55,68)(H,56,66)(H,57,64)(H,58,70)(H,59,69)(H,60,65)/t27-,28-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |

Clé InChI |

SGYDRBBPYPDBRO-WNIOSIORSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

SMILES canonique |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6R,7S)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B10849110.png)